2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol typically involves the use of enynamides and vinyl benzoxazinanones. A diastereoselective Au/Pd relay catalytic tandem cyclization reaction is employed under mild conditions to produce dearomatic 2-Oxa-7-azaspiro[4.5]decane derivatives . This process involves generating furan-derived azadiene from readily available enynamide, followed by a [2 + 4] cycloaddition with Pd-π-allyl dipole decarboxylated from vinyl benzoxazinanone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of the Au/Pd relay catalytic tandem cyclization reaction makes it a promising method for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-8-azaspiro[4.5]decane: Similar in structure but with different functional groups, leading to varied biological activities.
2-Oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size, affecting its chemical reactivity and applications.
8-Oxa-2-azaspiro[4.5]decane: Known for its biological activity and use in drug discovery.
Uniqueness
2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol stands out due to its specific spiro structure and the presence of a hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-oxa-9-azaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C9H17NO2/c11-5-8-4-9(7-12-8)2-1-3-10-6-9/h8,10-11H,1-7H2 |
InChI Key |
SWZWGXDACVBSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CO)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.